3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid
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Overview
Description
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(2-hydroxyethyl)phenol with dimethylamine to form the intermediate 4-(2-(dimethylamino)ethoxy)phenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as a drug candidate for specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid: This compound is similar in structure and has been studied for its anti-diabetic activity.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Known for its triple-acting PPARα, -γ, and -δ agonist profile.
Uniqueness
What sets 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-[4-[2-(dimethylamino)ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16/h3-4,6-7H,5,8-10H2,1-2H3,(H,15,16) |
InChI Key |
NIALLOYSNYDZMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
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